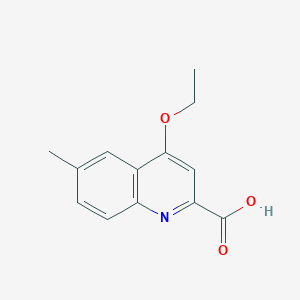
4-Ethoxy-6-methylquinoline-2-carboxylic acid
説明
“4-Ethoxy-6-methylquinoline-2-carboxylic acid” is a chemical compound with the CAS Number: 1351771-17-9 . It has a molecular weight of 231.25 and its IUPAC name is 4-ethoxy-6-methylquinoline-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-Ethoxy-6-methylquinoline-2-carboxylic acid” is 1S/C13H13NO3/c1-3-17-12-7-11 (13 (15)16)14-10-5-4-8 (2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of “4-Ethoxy-6-methylquinoline-2-carboxylic acid” is not specified in the search results .
科学的研究の応用
Synthesis and Structural Studies
4-Ethoxy-6-methylquinoline-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications. A notable study focused on the synthesis of various quinoline derivatives from commercially available 2-aminobenzoic acids. This research outlined a two-step synthesis process for these compounds, which are crucial in scientific investigations related to organic chemistry and medicinal chemistry (Jentsch et al., 2018).
Antioxidant Properties
Research on ethoxyquin, a compound closely related to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, revealed its significant antioxidant properties. Ethoxyquin is widely used in animal feeds to protect against lipid peroxidation. Studies have been conducted to understand the characteristics of ethoxyquin, its metabolism, oxidation products, and potential new antioxidants based on its structure (Blaszczyk et al., 2013).
Cytotoxicity and Genotoxicity Evaluation
The cytotoxic and genotoxic effects of ethoxyquin and its salts have been thoroughly evaluated. These compounds, due to their antioxidant nature, are also assessed for their potential protective effects against oxidative damage. Such studies are crucial for evaluating the safety and biological impacts of these compounds in various applications (Blaszczyk & Skolimowski, 2006).
Crystallography and Molecular Interactions
Detailed crystallographic studies have been conducted to understand the interactions of 2-methylquinoline, a compound similar to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, with various carboxylic acids. These studies shed light on the hydrogen bonding and supramolecular interactions in these complexes, which are significant for understanding the chemical behavior and potential applications of these compounds (Jin et al., 2012).
Anticancer Activities
Quinoline derivatives, similar to 4-Ethoxy-6-methylquinoline-2-carboxylic acid, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies are crucial for drug discovery and understanding the potential therapeutic applications of these compounds (Zhao et al., 2005).
Safety And Hazards
特性
IUPAC Name |
4-ethoxy-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-12-7-11(13(15)16)14-10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQQHROLBFQJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-methylquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
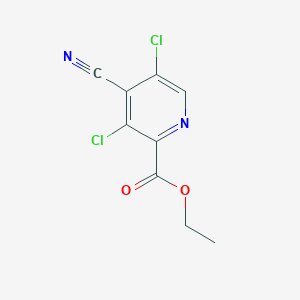
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
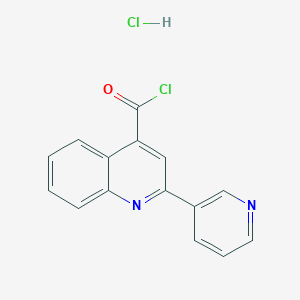
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)
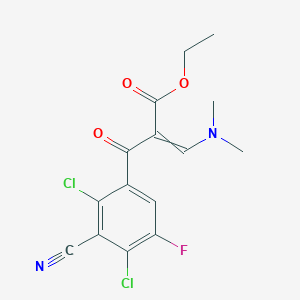
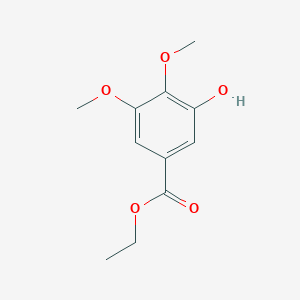

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)